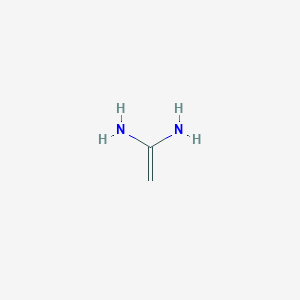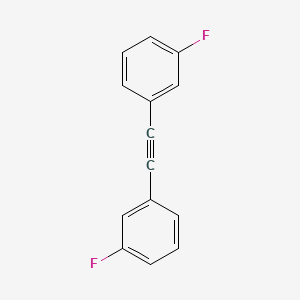![molecular formula C53H26N8O17S4 B14131522 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate CAS No. 105641-66-5](/img/structure/B14131522.png)
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate is a complex organic compound known for its unique structural properties and reactivity. This compound is primarily used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivatives. The key steps include:
Coupling Reactions: The coupling of these diazonium compounds with benzoylphenoxy derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process requires precise temperature control and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the diazonium groups to amines.
Substitution: The diazonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Aplicaciones Científicas De Investigación
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate involves its ability to interact with various molecular targets. The diazonium groups can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in both synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trihydroxybenzophenone tris(1,2-naphthoquinone-2-diazide-5-sulfonate)
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,2,3-benzenetriyl ester
Uniqueness
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate is unique due to its multiple diazonium groups and the presence of naphthalenesulfonic acid derivatives. This structure provides it with distinct reactivity and makes it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
105641-66-5 |
|---|---|
Fórmula molecular |
C53H26N8O17S4 |
Peso molecular |
1175.1 g/mol |
Nombre IUPAC |
2-diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C53H26N8O17S4/c54-58-38-22-17-29-33(48(38)63)5-1-9-43(29)79(67,68)75-28-15-13-27(14-16-28)47(62)37-21-26-42(76-80(69,70)44-10-2-6-34-30(44)18-23-39(59-55)49(34)64)53(78-82(73,74)46-12-4-8-36-32(46)20-25-41(61-57)51(36)66)52(37)77-81(71,72)45-11-3-7-35-31(45)19-24-40(60-56)50(35)65/h1-26H |
Clave InChI |
STXUFDWHOVMURV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC=C(C=C3)C(=O)C4=C(C(=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N)OS(=O)(=O)C9=CC=CC1=C9C=CC(=C1[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
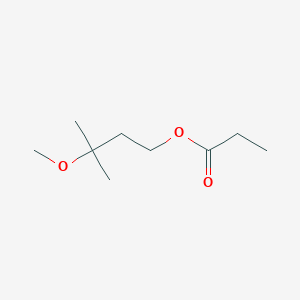
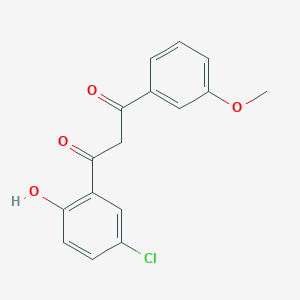
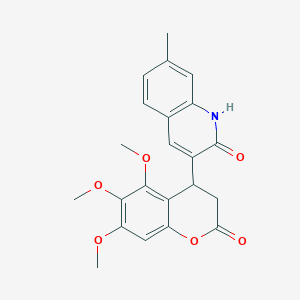
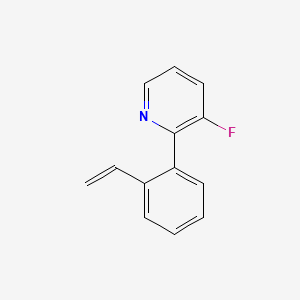
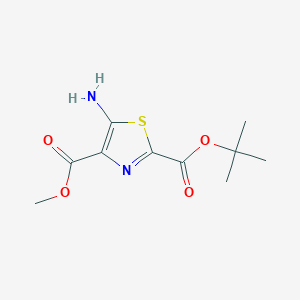
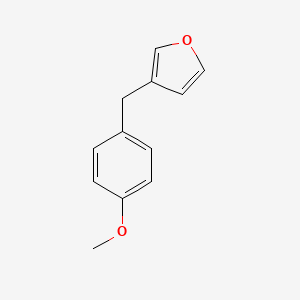

![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
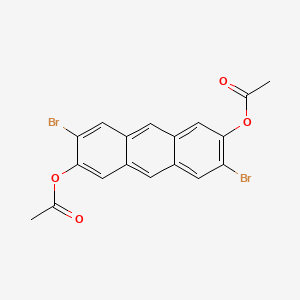
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
